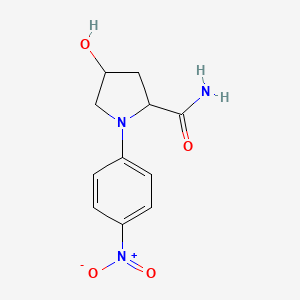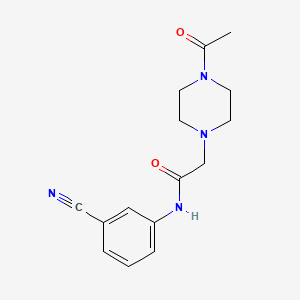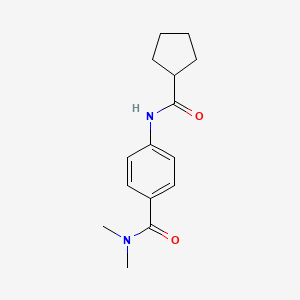![molecular formula C17H23N3O2 B7534458 N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have shown promising results in various preclinical studies.
科学的研究の応用
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been tested in various preclinical models of inflammation, such as colitis, arthritis, and asthma, and has shown significant efficacy in reducing inflammation and associated symptoms. It has also been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis.
作用機序
The exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and regulation of oxidative stress. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It also modulates the immune responses by regulating the activity of T cells, B cells, and macrophages. Additionally, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase.
Biochemical and Physiological Effects
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory markers such as CRP, ESR, and leukocyte count. It also reduces the levels of oxidative stress markers such as MDA and ROS. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to improve the histological features of inflamed tissues, such as mucosal damage, edema, and infiltration of inflammatory cells. Additionally, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to reduce the levels of various cancer biomarkers such as VEGF, MMPs, and angiogenesis-related factors.
実験室実験の利点と制限
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has several advantages for lab experiments. It has been shown to have good stability and solubility in various solvents, which makes it easy to handle and administer. It also has low toxicity and does not cause any adverse effects at therapeutic doses. However, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. Additionally, the exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide. One potential direction is to investigate its potential applications in neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to have neuroprotective effects in preclinical studies, which makes it a promising candidate for these diseases. Another potential direction is to investigate its potential applications in autoimmune diseases such as multiple sclerosis and lupus. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to modulate the immune responses, which may make it a potential therapeutic agent for these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide and to optimize its synthesis method for large-scale production.
合成法
The synthesis of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide involves a multi-step process that starts with the reaction of 2-(3-hydroxypropyl)benzimidazole with cyclopentanone in the presence of a base. This reaction leads to the formation of a cyclic enamine intermediate, which is then reacted with acetic anhydride to yield the final product, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-11-5-10-16-19-14-8-3-4-9-15(14)20(16)12-17(22)18-13-6-1-2-7-13/h3-4,8-9,13,21H,1-2,5-7,10-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJJAIHXJZYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
